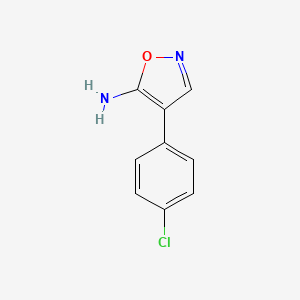

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Description

BenchChem offers high-quality ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZGFUKSSKIWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214126 | |

| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-49-0 | |

| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole

Executive Summary: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle acts as a versatile pharmacophore, contributing to molecular stability and facilitating crucial interactions with biological targets. Within this class, 5-amino-4-arylisoxazoles represent a particularly valuable subclass, serving as key building blocks in the development of therapeutic agents for a range of diseases. This guide provides an in-depth, scientifically grounded methodology for the synthesis of a specific, high-value derivative: 5-amino-4-(p-chlorophenyl)isoxazole. We will dissect the strategic considerations behind the synthetic route, provide detailed, field-tested protocols, and explain the underlying chemical principles that ensure a robust and reproducible outcome.

Strategic Approach: Retrosynthesis and Pathway Selection

The rational design of any synthetic sequence begins with a retrosynthetic analysis. For 5-amino-4-(p-chlorophenyl)isoxazole, the primary disconnection occurs at the N-O and C-C bonds forming the isoxazole ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that a robust strategy involves the cyclization of a β-ketonitrile precursor with hydroxylamine. This approach is superior to others as it directly installs the required 4-aryl and 5-amino substitution pattern with high regioselectivity. Our chosen pathway therefore consists of two primary stages:

-

Synthesis of the Key Intermediate: Formation of 2-(4-chlorophenyl)-3-oxopropanenitrile via a base-catalyzed Claisen condensation.

-

Heterocyclic Ring Formation: Reaction of the β-ketonitrile intermediate with hydroxylamine to yield the final isoxazole product.

This two-step process provides clear checkpoints for purification and characterization, ensuring high purity of the final compound.

Part I: Synthesis of the Key Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile

The foundational step is the creation of the β-ketonitrile scaffold. This is achieved through a Claisen condensation, a classic carbon-carbon bond-forming reaction.

Mechanistic Rationale

The reaction involves the formylation of 4-chlorophenylacetonitrile using ethyl formate. A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), is critical. Its function is to deprotonate the α-carbon of the acetonitrile, generating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion, followed by an acidic workup, yields the desired β-ketonitrile. The use of anhydrous conditions is paramount to prevent the hydrolysis of the base and the ester, which would severely diminish the yield.

Detailed Experimental Protocol

Materials:

-

4-Chlorophenylacetonitrile

-

Ethyl formate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (2M)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).

-

Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol under a nitrogen atmosphere. Stir until fully dissolved.

-

Reactant Addition: To the stirred solution, add 4-chlorophenylacetonitrile (1.0 equivalent) dropwise over 15 minutes. Subsequently, add ethyl formate (1.2 equivalents) dropwise.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: To the resulting residue, add diethyl ether and 2M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate via rotary evaporation. The crude product, 2-(4-chlorophenyl)-3-oxopropanenitrile, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part II: Cyclization to 5-amino-4-(p-chlorophenyl)isoxazole

This final step involves the construction of the heterocyclic ring. The reaction between the β-ketonitrile intermediate and hydroxylamine is a highly efficient method for forming the 5-aminoisoxazole core.

Mechanistic Rationale and Causality

The reaction proceeds via a condensation-cyclization cascade. First, the hydroxylamine reacts with the aldehyde functional group of the β-ketonitrile (which exists in equilibrium with its enol form) to generate an oxime intermediate. This is followed by a crucial intramolecular nucleophilic attack: the nitrogen atom of the oxime attacks the electrophilic carbon of the nitrile group. This ring-closing step is the key to forming the isoxazole heterocycle. The use of a mild base, such as sodium acetate or pyridine, is often beneficial to neutralize the HCl from the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction.

It is important to control the reaction conditions, as the interaction between nitriles and hydroxylamine can sometimes lead to the formation of amide by-products under certain circumstances.[3][4][5] The protocol below is optimized to favor the desired cyclization pathway.

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

-

Crude 2-(4-chlorophenyl)-3-oxopropanenitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-(4-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol (100 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into ice-cold water with stirring. A solid precipitate of the desired product will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-amino-4-(p-chlorophenyl)isoxazole as a crystalline solid.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be recorded.[6]

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for this synthetic procedure.

| Parameter | Step 1: Condensation | Step 2: Cyclization |

| Key Reactants | 4-Chlorophenylacetonitrile, Ethyl Formate | 2-(4-chlorophenyl)-3-oxopropanenitrile, NH₂OH·HCl |

| Molar Ratio (vs. Substrate) | 1.0 : 1.2 (Ester) : 1.1 (Base) | 1.0 : 1.2 (NH₂OH·HCl) : 1.5 (Base) |

| Solvent | Anhydrous Ethanol | Ethanol |

| Temperature | Reflux (~78°C) | Reflux (~78°C) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Expected Yield | >85% (Crude) | 75-85% (After Recrystallization) |

| Purity (Expected) | >90% (Crude) | >98% (After Recrystallization) |

Conclusion

This guide outlines a robust, logical, and reproducible two-step synthesis for 5-amino-4-(p-chlorophenyl)isoxazole. By focusing on the formation of a key β-ketonitrile intermediate followed by a highly efficient cyclization, this pathway provides reliable access to this valuable heterocyclic building block. The detailed protocols and mechanistic explanations are designed to empower researchers in drug development and chemical synthesis to confidently produce this compound with high yield and purity, facilitating further research and application.

References

- B. D. Larsen et al. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.

- Waldo, J. P., & Larock, R. C. (2005).

- Chavhan, P. et al. (2024). Construction of Isoxazole ring: An Overview. Biointerfaceresearch.

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization.

- Stephenson, L., Warburton, W., & Wilson, M. (1969).

- Shiri, A. et al. Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.

- Vörös, A. et al. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. RSC Publishing.

- Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. RSC Publishing.

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

- 5-Amino-3-(4-chlorophenyl)isoxazole 97. Sigma-Aldrich.

Sources

- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]

- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 5-氨基-3-(4-氯苯基)异噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-(p-chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Scaffold

In the field of medicinal chemistry, isoxazole derivatives are recognized as privileged structures, forming the core of numerous therapeutic agents due to their versatile biological activities and favorable physicochemical profiles.[1][2] The specific substitution pattern on the isoxazole ring dictates its spatial arrangement, electronic properties, and potential for interaction with biological targets. This guide focuses on 5-amino-4-(p-chlorophenyl)isoxazole , a molecule of significant interest.

A comprehensive review of the scientific literature and chemical databases reveals a critical gap: a lack of published experimental data for 5-amino-4-(p-chlorophenyl)isoxazole. However, substantial data exists for its regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole . This document, therefore, serves a dual purpose. First, it presents the known properties of the 3-substituted isomer as a critical reference point. Second, and more importantly, it provides a detailed technical framework of the authoritative experimental and computational methodologies that must be employed to fully characterize the target molecule, 5-amino-4-(p-chlorophenyl)isoxazole, once a sample is synthesized.

Molecular Structure and the Critical Role of Isomerism

The substitution pattern on the isoxazole ring fundamentally alters the molecule's properties. The placement of the p-chlorophenyl group at the C4 position, as opposed to the C3 position, directly influences bond angles, electron distribution, and the steric environment of the adjacent C5-amino group. This distinction is paramount for molecular modeling, structure-activity relationship (SAR) studies, and predicting metabolic fate.

The structures of the two key regioisomers are presented below. The subtle shift of the aryl group from C3 to C4 has profound implications for the molecule's interaction with its environment.

Caption: Regioisomers of Amino-(p-chlorophenyl)isoxazole.

Physicochemical Properties of the Reference Isomer: 5-Amino-3-(4-chlorophenyl)isoxazole

To provide a baseline for future experimental work on the target compound, the known properties of the C3-substituted isomer are summarized below. These values are compiled from commercial supplier and database sources.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | , |

| Molecular Weight | 194.62 g/mol | , |

| Appearance | Pale yellow needles/solid | , |

| Melting Point | 160-168 °C | |

| 163-167 °C (lit.) | ||

| Purity | ≥ 97% (HPLC) | |

| CAS Number | 33866-48-7 | , |

Framework for Experimental Characterization

The following sections detail the authoritative protocols required to determine the key physicochemical properties of 5-amino-4-(p-chlorophenyl)isoxazole.

Thermal Properties: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point (Tm) is a fundamental indicator of purity and lattice energy. While traditional capillary methods are useful, DSC provides a highly accurate and reproducible thermogram, revealing not just the onset of melting but also the peak transition temperature, enthalpy of fusion, and potential polymorphic transitions.[3][4][5][6]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the expected melting point (e.g., 200 °C) at a controlled rate of 10 °C/min.

-

Maintain an inert nitrogen purge gas flow (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event. The integrated area of the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

Expertise & Rationale: Solubility is a critical determinant of bioavailability and formulation feasibility.[7] The "like dissolves like" principle governs this property; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8] A systematic assessment in solvents of varying polarity and pH is essential.

Experimental Protocol (Shake-Flask Method):

-

Solvent Selection: Prepare a panel of solvents, including:

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4).

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

-

Polar Protic: Ethanol, Methanol.

-

Nonpolar: Dichloromethane (DCM), Hexane.

-

-

Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of each solvent (e.g., 1 mL) in separate glass vials.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 min) to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Express solubility in units such as mg/mL or µM.

Ionization Constant (pKa) Determination

Expertise & Rationale: The pKa value dictates the extent of ionization of a molecule at a given pH.[7] This governs solubility, membrane permeability, and receptor binding. The amino group on the isoxazole ring is expected to be basic. Potentiometric titration is the gold-standard method for pKa determination, providing a direct measure of pH changes upon addition of a titrant.[9][10]

Experimental Protocol (Potentiometric Titration):

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[9]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a co-solvent system (e.g., Methanol/Water) if aqueous solubility is low. Maintain a constant ionic strength using 0.15 M KCl.[9]

-

Titration:

-

Purge the solution with nitrogen to remove dissolved CO₂.

-

Place the solution in a jacketed beaker maintained at 25 °C.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. Perform the titration in triplicate to ensure reproducibility.[9]

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the molecular structure and distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation.[11] For 5-amino-4-(p-chlorophenyl)isoxazole, key diagnostic signals will differentiate it from the 3-substituted isomer. Specifically, the absence of a proton at the C4 position and the electronic influence of the C4-aryl group on the C3 proton and C5-amino group are definitive.[12]

-

¹H NMR:

-

Aromatic Region (7.0-8.5 ppm): The p-chlorophenyl group will exhibit a characteristic AA'BB' system (two doublets).

-

Isoxazole Proton: A key diagnostic signal for the C3-H is expected. Its chemical shift will be influenced by the adjacent C4-substituent. In the 3-substituted isomer, the isoxazole proton is at C4. The difference in these chemical shifts is a primary method for distinguishing the isomers.[12]

-

Amino Protons (NH₂): A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) are highly diagnostic. The C4 carbon, being directly attached to the electron-withdrawing aryl group, will have a distinct chemical shift compared to the C4 carbon in the 3-substituted isomer.[1] 2D NMR techniques like HSQC and HMBC are crucial for assigning all proton and carbon signals definitively.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR provides a fingerprint of the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13][14]

-

N-H Stretch (Amino Group): Two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals are expected just above 3000 cm⁻¹.

-

C=N Stretch (Isoxazole Ring): A strong absorption band is anticipated around 1610-1650 cm⁻¹.[15]

-

C=C Stretch (Aromatic/Isoxazole): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band is expected in the 1000-1100 cm⁻¹ region.

UV-Visible Spectroscopy

Expertise & Rationale: The conjugated system formed by the p-chlorophenyl ring and the isoxazole moiety constitutes a chromophore that absorbs UV light. The absorption maxima (λ_max) are characteristic of the electronic transitions within the molecule.[2][16][17]

-

Expected Absorptions: Benzene exhibits characteristic absorption bands around 204 nm and 256 nm.[16] Conjugation with the isoxazole ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. The presence of the amino group (an auxochrome) will likely further shift and intensify these absorptions.

In Silico Prediction: A First Look

In the absence of experimental data, computational methods provide valuable estimations of physicochemical properties to guide early-stage research.[10][18][19] Tools like SwissADME, pKCSM, and Molinspiration can predict properties based on the molecule's 2D structure.

-

Lipophilicity (logP): This parameter, indicating the partitioning between octanol and water, is crucial for predicting membrane permeability. The presence of the chlorophenyl group suggests the molecule will be moderately lipophilic.

-

Aqueous Solubility (logS): Computational models can estimate solubility, providing a preliminary assessment for formulation development.

-

Predicted pKa: Algorithms can predict the pKa of the amino group, offering guidance for designing buffer systems for biological assays.

It must be stressed that these are predictions and require experimental validation as described in Section 3.0.

Conclusion

While experimental data for 5-amino-4-(p-chlorophenyl)isoxazole is not yet publicly available, this guide provides the necessary intellectual framework for its complete physicochemical characterization. By leveraging the known properties of its well-documented regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole, and applying the rigorous, authoritative experimental protocols detailed herein—from DSC and potentiometric titration to comprehensive spectroscopic analysis—researchers can confidently generate the high-quality data required for drug discovery and development. The methodologies outlined represent the gold standard in the field, ensuring that the resulting data is both accurate and reliable, paving the way for the successful evaluation of this promising chemical scaffold.

References

-

Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

-

ScienceDirect. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

-

Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

Chem.ucla.edu. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

-

Chem.uic.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wiley Online Library. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

-

CORE. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. [Link]

-

Chemistry LibreTexts. 8.9: Spectroscopy of Aromatic Compounds-. [Link]

-

Ukaaz Publications. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

PharmaeliX. pKa Value Determination Guidance 2024. [Link]

-

eScholarship. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

National Institutes of Health. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

-

ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. [Link]

-

Polytechnic Institute of Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

National Institutes of Health. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

-

PubMed. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. [Link]

-

Chromatography Online. Determination of pKa Values by Liquid Chromatography. [Link]

-

ResearchGate. (PDF) C-13 NMR spectra of some Isoxazolidine. [Link]

-

Wiley Online Library. Volume 33; Critical Compilation of pKa Values for Pharmaceutical Substances. [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

-

ResearchGate. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

-

Bentham Science Publishers. Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. [Link]

-

ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

-

ResearchGate. (PDF) Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. [Link]

-

MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

Sources

- 1. DSpace [dr.lib.iastate.edu]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 4. torontech.com [torontech.com]

- 5. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 6. youtube.com [youtube.com]

- 7. research.monash.edu [research.monash.edu]

- 8. chem.ws [chem.ws]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. benchchem.com [benchchem.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. ukaazpublications.com [ukaazpublications.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Amino-4-(p-chlorophenyl)isoxazole: Synthesis, Properties, and Applications

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide provides an in-depth technical exploration of a specific, yet significant, derivative: 5-amino-4-(p-chlorophenyl)isoxazole. While many studies focus on 3- or 5-aryl substituted isoxazoles, the 4-aryl substitution pattern presents unique synthetic challenges and distinct pharmacological possibilities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, outlining a robust synthetic protocol with mechanistic insights, discussing its potential biological significance based on structure-activity relationships of related analogs, and providing critical safety and handling information.

Core Compound Identification and Physicochemical Properties

The precise compound, 5-amino-4-(4-chlorophenyl)isoxazole, is a specialized chemical entity. While its direct CAS (Chemical Abstracts Service) number is not prominently listed in major commercial databases, its structural analog, 5-Amino-4-(4-bromophenyl)isoxazole, is cataloged under CAS Number 925007-32-5 .[1][2][3] This indicates that the synthesis of 4-aryl-5-aminoisoxazoles is established. For the purpose of this guide, we will extrapolate properties from this bromo-analog and the more common regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole (CAS: 33866-48-7), to provide a scientifically grounded profile for the target compound.[4]

| Identifier / Property | Value / Description | Source(s) |

| IUPAC Name | 4-(4-chlorophenyl)isoxazol-5-amine | N/A |

| CAS Number | Not broadly available; Analog (Bromo): 925007-32-5 | [1][2][3] |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | [4] |

| Appearance | Expected to be a solid, likely pale yellow flakes or needles. | [4] |

| Melting Point | Analog (Bromo): 146-148 °C; Regioisomer (3-chloro): 163-167 °C. | [5] |

| Purity | Typically available at ≥97% for research-grade chemicals. | |

| Solubility | Generally soluble in organic solvents like DMSO and DMF. | N/A |

Synthesis of 5-Amino-4-arylisoxazoles: A Mechanistic Approach

The synthesis of the isoxazole ring is a classic endeavor in heterocyclic chemistry. For the specific 5-amino-4-aryl substitution pattern, a multi-component reaction (MCR) offers an efficient and elegant route. This approach combines multiple reactants in a single step, minimizing waste and improving operational efficiency—a key principle in green chemistry.[6]

Workflow for Multi-Component Synthesis of 5-Amino-4-arylisoxazoles

Caption: Workflow for the one-pot synthesis of 5-aminoisoxazole derivatives.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established methods for synthesizing related 5-aminoisoxazole-4-carbonitriles.[7]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).

-

Causality: The stoichiometry is set with malononitrile as the limiting reagent. A slight excess of the aldehyde ensures complete consumption of the dinitrile.

-

-

Solvent and Catalyst Addition: Add 30 mL of ethanol as the solvent. Introduce a catalytic amount of a suitable base, such as piperidine or a Lewis acid like ceric ammonium sulphate (2 mmol), to the mixture.[7]

-

Causality: Ethanol is an effective solvent for the reactants and facilitates the reaction under reflux. The catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and malononitrile.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain vigorous stirring.

-

Causality: The elevated temperature provides the necessary activation energy for the multiple reaction steps, including condensation and subsequent cyclization with hydroxylamine.

-

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Trustworthiness: TLC is a self-validating step. It provides direct visual confirmation that the reaction has gone to completion, preventing premature work-up and ensuring reproducibility.

-

-

Product Isolation: Once complete, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Causality: Using cold ethanol minimizes the loss of the desired product, which may have some solubility in warmer solvent.

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Significance and Potential Applications

The isoxazole ring is a privileged scaffold in drug discovery, present in FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[8] Derivatives of 5-aminoisoxazole have demonstrated a wide array of biological activities.

-

Anti-inflammatory & Analgesic: Many isoxazole derivatives function as potent inhibitors of enzymes like cyclooxygenase (COX-2), which are key mediators of inflammation and pain.[9]

-

Anticancer Activity: Certain substituted isoxazoles have shown cytotoxic effects against various cancer cell lines, including colon carcinoma.[8]

-

Antimicrobial & Antifungal: The presence of specific substituents on the isoxazole core can impart significant antibacterial and antifungal properties.[10]

-

CNS Activity: Structurally related compounds have been identified as potent and selective antagonists for dopamine D4 receptors, suggesting potential applications in treating neurological or psychiatric disorders.

Potential Mechanism of Action: Enzyme Inhibition

Based on its structural features, 5-amino-4-(p-chlorophenyl)isoxazole could potentially act as a competitive inhibitor for certain enzymes. The planar aromatic rings can engage in pi-pi stacking interactions within an enzyme's active site, while the amino group can act as a hydrogen bond donor or acceptor.

Caption: Competitive inhibition of an enzyme by an isoxazole derivative.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for 5-amino-4-(p-chlorophenyl)isoxazole is not available, data from closely related compounds provides essential guidance. The regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole, is classified as acutely toxic if swallowed.

| Hazard Category | Guideline | Source(s) |

| GHS Pictograms | Skull and Crossbones (for acute toxicity) | N/A |

| Hazard Statements | H301: Toxic if swallowed. | N/A |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | N/A |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or handle in a ventilated hood. | N/A |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Suggested storage temperature: 0-8 °C. | [4] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. | N/A |

Conclusion and Future Directions

5-amino-4-(p-chlorophenyl)isoxazole represents a valuable, albeit under-explored, scaffold for medicinal chemistry and materials science. Its synthesis is achievable through efficient multi-component reactions. Based on extensive data from related analogs, this compound holds significant potential for development as an anti-inflammatory, anticancer, or CNS-active agent.

Future research should focus on the definitive synthesis and characterization of this specific isomer, followed by a comprehensive screening of its biological activities. Investigating its enzyme inhibition profile and exploring its use as a building block for more complex molecules could unlock novel therapeutic and technological applications.

References

-

Santa Cruz Biotechnology, Inc. (n.d.). 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. Retrieved from scbt.com[11]

-

AK Scientific, Inc. (n.d.). 4-(4-Bromophenyl)isoxazol-5-amine. Retrieved from aksci.com[1]

-

BLDpharm. (n.d.). 4-(4-Bromophenyl)isoxazol-5-amine. Retrieved from bldpharm.com[2]

-

Alfa Chemistry. (n.d.). 5-Amino-4-(4-bromophenyl)isoxazole. Retrieved from alfa-chemistry.com[3]

-

Dr. Jagath Reddy's Heterocyclics. (n.d.). 4-(4-Bromophenyl)isoxazol-5-amine, 97%. Retrieved from jrkcat.com[5]

-

Molbase. (n.d.). 4-(4-Bromophenyl)-1,2-oxazol-5-amine. Retrieved from molbase.com[12]

-

Smolecule. (2023, August 16). 5-(4-Chlorophenyl)isoxazole. Retrieved from smolecule.com[13]

-

Sigma-Aldrich. (n.d.). 5-Amino-3-(4-chlorophenyl)isoxazole 97%. Retrieved from sigmaaldrich.com

-

Chem-Impex International, Inc. (n.d.). 5-Amino-3-(4-chlorophenyl)isoxazole. Retrieved from chemimpex.com[4]

-

Ryng, S., et al. (n.d.). Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. PubMed.[14]

-

Kumar, A., et al. (n.d.). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated domino reaction. Indian Academy of Sciences.[15]

-

Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.[16]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.[8]

-

Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5- amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[7]

-

Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)isoxazole-4-carboxylic acid. Retrieved from sigmaaldrich.com

-

Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (n.d.). ResearchGate.[6]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate.[10]

-

Saeedi, M., et al. (2021). Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science Publishers.[17]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.[9]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Zanco Journal of Medical Sciences.[18]

Sources

- 1. 925007-32-5 4-(4-Bromophenyl)isoxazol-5-amine AKSci 5439AH [aksci.com]

- 2. 925007-32-5|4-(4-Bromophenyl)isoxazol-5-amine|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. heterocyclics.com [heterocyclics.com]

- 6. researchgate.net [researchgate.net]

- 7. ajrcps.com [ajrcps.com]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. 4-(4-Bromophenyl)-1,2-oxazol-5-amine925007-32-5,Purity96%_CIVENTICHEM [molbase.com]

- 13. Buy 5-(4-Chlorophenyl)isoxazole | 7064-32-6 [smolecule.com]

- 14. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

The Biological Versatility of 5-amino-4-(p-chlorophenyl)isoxazole: A Technical Guide for Drug Discovery Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide delves into the therapeutic potential of a specific derivative, 5-amino-4-(p-chlorophenyl)isoxazole, a compound of significant interest for researchers and drug development professionals. While direct, extensive research on this exact molecule is emerging, this document synthesizes the current understanding by examining its structural analogues and the broader class of 5-aminoisoxazoles to project its likely biological profile and guide future research. This guide will explore its potential anticancer, anti-inflammatory, and antimicrobial activities, providing insights into plausible mechanisms of action and detailed experimental protocols for its evaluation.

Introduction to the 5-Aminoisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of approved drugs and clinical candidates.[2] The addition of an amino group at the 5-position further enhances its drug-like properties, providing a key site for hydrogen bonding and further derivatization.

The subject of this guide, 5-amino-4-(p-chlorophenyl)isoxazole, combines this versatile scaffold with a p-chlorophenyl substituent. The presence of the chlorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, enhancing its metabolic stability and potency through favorable interactions with biological targets. This combination of features makes 5-amino-4-(p-chlorophenyl)isoxazole a compelling candidate for further investigation.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

While direct studies on the anticancer activity of 5-amino-4-(p-chlorophenyl)isoxazole are limited, the broader family of isoxazoles has demonstrated significant potential in oncology.[3] Research on structurally related compounds suggests that this molecule could exert its anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis. For instance, isoxazole derivatives have been shown to target critical cellular processes involved in cancer progression.[3]

Plausible Mechanisms of Anticancer Activity

Based on studies of related isoxazole-containing compounds, potential mechanisms of action for 5-amino-4-(p-chlorophenyl)isoxazole include:

-

Inhibition of Tubulin Polymerization: Certain isoxazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.

-

Kinase Inhibition: Many small molecule anticancer drugs target protein kinases, which are often dysregulated in cancer. The isoxazole scaffold can serve as a template for the design of potent kinase inhibitors.

-

Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells. Isoxazole derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A proposed signaling pathway for the induction of apoptosis by an isoxazole derivative is illustrated below:

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of 5-amino-4-(p-chlorophenyl)isoxazole, a standard in vitro cytotoxicity assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-amino-4-(p-chlorophenyl)isoxazole

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-amino-4-(p-chlorophenyl)isoxazole in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response implicated in numerous diseases. The isoxazole nucleus is present in several anti-inflammatory drugs, highlighting its potential in this therapeutic area.[2] Derivatives of 5-aminoisoxazole have been investigated for their ability to modulate the immune response.[2][5]

Plausible Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key inflammatory mediators.[6] A potential mechanism for 5-amino-4-(p-chlorophenyl)isoxazole could involve:

-

Inhibition of Pro-inflammatory Cytokines: Compounds containing the isoxazole moiety have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

-

Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established mechanism for many anti-inflammatory drugs.[6]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some isoxazole compounds have been found to inhibit the activation of the NF-κB pathway.[6]

The following diagram illustrates a potential anti-inflammatory signaling pathway:

Caption: Potential anti-inflammatory mechanism.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Objective: To assess the effect of 5-amino-4-(p-chlorophenyl)isoxazole on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

5-amino-4-(p-chlorophenyl)isoxazole

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of 5-amino-4-(p-chlorophenyl)isoxazole for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The isoxazole ring is a component of several clinically used antimicrobial agents.[1][7] The emergence of antibiotic resistance necessitates the discovery of new antimicrobial scaffolds, and 5-aminoisoxazoles represent a promising class of compounds.

Plausible Mechanisms of Antimicrobial Action

The antimicrobial activity of isoxazole derivatives can be attributed to various mechanisms, including:

-

Inhibition of Essential Enzymes: Isoxazoles can be designed to inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: Some heterocyclic compounds can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antibiotics. Certain compounds can inhibit the formation of these protective structures.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 5-amino-4-(p-chlorophenyl)isoxazole that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

5-amino-4-(p-chlorophenyl)isoxazole

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of 5-amino-4-(p-chlorophenyl)isoxazole in the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

5-amino-4-(p-chlorophenyl)isoxazole represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is plausible that this molecule possesses significant anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activity.

Future research should focus on a comprehensive in vitro and in vivo evaluation of 5-amino-4-(p-chlorophenyl)isoxazole to confirm its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues, will be crucial for optimizing its potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate its precise molecular targets and pathways of action. The insights gained from such investigations will be invaluable for advancing this promising compound through the drug discovery and development pipeline.

References

-

Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119. [Link]

-

ResearchGate. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [Link]

-

Krasowska, D., et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(4), 507-518. [Link]

-

Journal of Student Research. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 395-403. [Link]

-

ResearchGate. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 13(1), 35-54. [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. [Link]

-

MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

ResearchGate. (2016). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

-

MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

-

Correa, R. G., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. PLoS One, 7(5), e37742. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Framework for Elucidating the Mechanism of Action of 5-amino-4-(p-chlorophenyl)isoxazole

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel chemical entities, using the specific case of 5-amino-4-(p-chlorophenyl)isoxazole. Given that this compound is not extensively characterized in publicly available literature, this document serves as a strategic roadmap for its investigation, from initial target identification to in-depth molecular characterization.

Introduction: The Isoxazole Scaffold and the Challenge of Novel Compounds

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a range of approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitutions on the isoxazole core, such as the 5-amino group and the 4-(p-chlorophenyl) moiety in our compound of interest, are critical determinants of its pharmacological profile. Elucidating the MoA of a novel compound like 5-amino-4-(p-chlorophenyl)isoxazole is a cornerstone of the drug development process. It informs efficacy, predicts potential toxicities, and enables the development of biomarkers for clinical trials.

This guide presents a logical, phased approach to systematically unravel the MoA, ensuring that each step builds upon a foundation of validated data.

Phase 1: Hypothesis Generation and Initial Target Array Screening

The initial phase focuses on broadly assessing the compound's biological activity to generate a testable hypothesis about its primary target or pathway.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points. By comparing the structure of 5-amino-4-(p-chlorophenyl)isoxazole to databases of known ligands, we can predict potential biological targets.

-

Methodology: Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or PharmMapper. These tools screen the compound's 2D or 3D structure against libraries of annotated ligands for known proteins.

-

Causality: The principle of chemical similarity posits that structurally similar molecules often share similar biological targets. This step narrows the vast field of potential targets to a manageable list for experimental validation.

-

Output: A ranked list of potential protein targets (e.g., kinases, GPCRs, ion channels) based on similarity scores.

Phenotypic Screening

A phenotypic screen assesses the compound's effect on cell behavior without a preconceived bias about its target. This provides an unbiased view of its functional consequences.

-

Methodology:

-

Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

-

Treat cells with a dose-response range of 5-amino-4-(p-chlorophenyl)isoxazole (e.g., 10 nM to 100 µM) for 72 hours.

-

Assess cell viability using a robust method like the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Interpretation: A potent and selective effect in a specific cell line or lineage suggests the compound may be interacting with a pathway critical to that cell type's survival. For example, high potency in a B-cell lymphoma line might suggest a target within the B-cell receptor signaling pathway.

Target Deconvolution Using Chemical Proteomics

If a clear cellular phenotype is observed, the next step is to identify the specific protein(s) the compound binds to. Affinity-based chemical proteomics is a powerful tool for this.

-

Protocol: Immobilization and Affinity Chromatography

-

Ligand Immobilization: Synthesize an analog of 5-amino-4-(p-chlorophenyl)isoxazole with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set without the compound is essential.

-

Cell Lysate Preparation: Prepare a native protein lysate from the responsive cell line identified in the phenotypic screen.

-

Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

-

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins. A competitive elution using an excess of free 5-amino-4-(p-chlorophenyl)isoxazole is a highly specific method.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: This protocol's self-validating nature comes from comparing the proteins pulled down by the compound-beads versus the control-beads. True targets will be significantly enriched in the compound sample and their binding should be competed away by the free compound.

Phase 2: Target Validation and Pathway Engagement

Once a list of high-confidence candidate targets is generated, this phase focuses on validating the direct interaction and confirming its relevance in a cellular context.

Direct Binding Assays

Biophysical methods are required to confirm a direct, physical interaction between the compound and its putative protein target and to quantify the binding affinity.

-

Methodology:

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of 5-amino-4-(p-chlorophenyl)isoxazole over the surface. This provides real-time kinetics (kon and koff) and the dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein in solution, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.

-

-

Causality: These assays provide definitive proof of a direct interaction, independent of a biological system's complexity. A low KD value (e.g., in the nanomolar range) is a strong indicator of a high-affinity, potentially physiologically relevant interaction.

Cellular Target Engagement Assays

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 5-amino-4-(p-chlorophenyl)isoxazole or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western Blot or mass spectrometry.

-

-

Data Interpretation: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. Therefore, in the presence of the compound, the target protein will remain soluble at higher temperatures compared to the vehicle control. This confirms target engagement in a physiological context.

Genetic Target Validation

To prove that the compound's phenotypic effect is mediated through the identified target, genetic methods are the gold standard.

-

Methodology: Use CRISPR-Cas9 to knock out (or siRNA to knockdown) the gene encoding the target protein in the sensitive cell line.

-

Causality: If the knockout/knockdown cells become resistant to 5-amino-4-(p-chlorophenyl)isoxazole (i.e., a rightward shift in the dose-response curve), it provides strong evidence that the compound's antiproliferative effect is dependent on the presence of that specific target.

Phase 3: Delineating the Molecular and Functional Consequences

With a validated target, the final phase investigates the precise molecular consequences of the compound-target interaction. Assuming our hypothetical target is a protein kinase (a common target for isoxazole-containing molecules), this phase would proceed as follows.

Biochemical Mechanism: Enzyme Kinetics

-

Methodology: Perform in vitro kinase assays using the purified target kinase, its substrate, and ATP. Measure the rate of substrate phosphorylation in the presence of varying concentrations of 5-amino-4-(p-chlorophenyl)isoxazole.

-

Data Presentation:

| Parameter | Description | Example Value |

| IC50 | Concentration of compound required to inhibit 50% of kinase activity. | 50 nM |

| Ki | Inhibition constant, a measure of binding affinity. | 25 nM |

| Mode of Inhibition | Determined by Lineweaver-Burk plots (e.g., ATP-competitive, non-competitive). | ATP-competitive |

-

Expertise: Determining the mode of inhibition is crucial. An ATP-competitive inhibitor, for example, binds to the same site as the natural ligand ATP, providing a clear mechanistic anchor for further development and structure-activity relationship (SAR) studies.

Cellular Pathway Analysis

-

Methodology: Use Western Blotting to analyze the phosphorylation status of the kinase's known downstream substrates in cells treated with the compound.

-

Causality: A time- and dose-dependent decrease in the phosphorylation of a known substrate following compound treatment provides a direct link between target engagement and modulation of the downstream signaling pathway.

Visualizations: Workflows and Pathways

Diagram 1: Overall MoA Elucidation Workflow

Caption: A phased workflow for MoA elucidation, from broad screening to specific validation.

Diagram 2: Hypothetical Kinase Inhibition Pathway

Caption: A hypothetical signaling pathway modulated by a kinase-inhibiting compound.

Conclusion

The process of elucidating the mechanism of action for a novel compound like 5-amino-4-(p-chlorophenyl)isoxazole is a systematic, multi-faceted endeavor. It requires a logical progression from broad, unbiased screening to highly specific validation experiments. By adhering to a framework that prioritizes self-validating protocols and orthogonal methods, researchers can build a high-confidence, data-driven narrative of a compound's biological function. This foundational knowledge is indispensable for the successful translation of a promising chemical entity into a therapeutic agent.

References

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

Chemical Proteomics for Target Discovery: Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

CRISPR for Target Validation: Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67–80. [Link]

A Senior Application Scientist's Guide to the Spectral Analysis of 5-amino-4-(p-chlorophenyl)isoxazole

Abstract: This technical guide provides a comprehensive framework for the spectral analysis of 5-amino-4-(p-chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. For researchers and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document outlines the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to achieve unambiguous characterization. Each section explains the causal relationship between the molecular structure and the spectral data, provides detailed experimental protocols, and presents expected data in a clear, comparative format. The integration of these orthogonal techniques provides a self-validating system for the complete elucidation of the molecule's identity and purity.

Introduction to 5-amino-4-(p-chlorophenyl)isoxazole

5-amino-4-(p-chlorophenyl)isoxazole belongs to the isoxazole class of five-membered heterocyclic compounds, which are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of this molecule—an amino group at the 5-position and a p-chlorophenyl group at the 4-position—creates a unique electronic and steric environment that dictates its chemical behavior and potential as a pharmacophore.

Accurate spectral analysis is the cornerstone of chemical research and development. It serves two primary purposes:

-

Structural Elucidation: Confirming that the synthesized molecule has the correct atomic connectivity and stereochemistry.

-

Purity Assessment: Ensuring the absence of starting materials, byproducts, or other impurities that could confound biological or chemical assays.

This guide provides the theoretical basis and practical protocols for applying a multi-spectroscopic approach to the comprehensive characterization of this target compound.

Core Spectroscopic Techniques for Structural Elucidation

A singular analytical technique is rarely sufficient for full characterization. By combining data from NMR, MS, IR, and UV-Vis spectroscopy, we create a holistic and validated profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of unique atoms. For 5-amino-4-(p-chlorophenyl)isoxazole, ¹H and ¹³C NMR will definitively map the carbon-hydrogen framework and confirm the relative positions of the substituents on both the isoxazole and phenyl rings.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried 5-amino-4-(p-chlorophenyl)isoxazole sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amino group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers often reference the residual solvent peak).

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3][4]

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -NH₂ (Amino) | 5.0 - 6.0 (broad) | Singlet (broad) | 2H | Protons on nitrogen are exchangeable, leading to a broad signal. Its position is solvent and concentration-dependent. |

| Ar-H (ortho to Cl) | 7.3 - 7.5 | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. They appear as a doublet due to coupling with meta protons. |

| Ar-H (meta to Cl) | 7.2 - 7.4 | Doublet | 2H | Aromatic protons meta to the chlorine atom. They are coupled to the ortho protons. |

| C₃-H (Isoxazole) | 8.0 - 8.5 | Singlet | 1H | The single proton on the isoxazole ring is typically deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms.[5] |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=N (Isoxazole, C₅) | 160 - 165 | Carbon double-bonded to nitrogen and attached to the amino group. The amino group's electron-donating effect causes a significant downfield shift. |

| C-O (Isoxazole, C₃) | 150 - 155 | Carbon adjacent to the ring oxygen and attached to a proton. |

| C-Cl (Aromatic) | 130 - 135 | The carbon atom directly bonded to the chlorine atom. |

| C-Ar (Quaternary, attached to Isoxazole) | 128 - 132 | The quaternary carbon of the phenyl ring attached to the isoxazole C₄. |

| C-Ar (ortho to Cl) | 128 - 130 | The two equivalent aromatic carbons ortho to the chlorine. |

| C-Ar (meta to Cl) | 115 - 125 | The two equivalent aromatic carbons meta to the chlorine. |

| C-C (Isoxazole, C₄) | 95 - 105 | The quaternary carbon of the isoxazole ring attached to the bulky chlorophenyl group. Its upfield shift is characteristic for this position in 4-substituted isoxazoles.[5] |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. For 5-amino-4-(p-chlorophenyl)isoxazole, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision. The presence of chlorine provides a distinctive isotopic pattern (³⁵Cl and ³⁷Cl), which is a crucial validation point.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

-

-

Instrument Setup & Data Acquisition:

-

Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode, as the amino group is readily protonated to form the [M+H]⁺ ion.

-

Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺.

-